N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a 7-chloro-4-methoxybenzothiazole core linked to a 3-methoxybenzamide group via a dimethylaminoethyl side chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Benzothiazoles are renowned for their diverse bioactivities, including antimicrobial, anticancer, and central nervous system modulation. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents likely fine-tunes its electronic properties and target interactions.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)10-11-24(19(25)13-6-5-7-14(12-13)26-3)20-22-17-16(27-4)9-8-15(21)18(17)28-20;/h5-9,12H,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNYLVXDTXMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the methoxy and chloro substituents. The final step involves the coupling of the benzothiazole derivative with the dimethylaminoethyl benzamide under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly against various human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
In vitro assays demonstrate that this compound effectively inhibits cell proliferation in these lines, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action makes it a candidate for treating conditions where inflammation is a concern alongside cancer.
Study on A431 Cells
A study assessed the effects of N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-N-[2-(Dimethylamino)Ethyl]-3-Methoxybenzamide Hydrochloride on A431 cells using flow cytometry and ELISA methods. The results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.
In Vivo Models
Further investigations in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers. These findings underscore its potential therapeutic applications in oncology.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to:
- Induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibit key signaling pathways (AKT/ERK), which are crucial for cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound’s benzothiazole core (one sulfur, one nitrogen in the heterocycle) contrasts with benzodithiazines (two sulfurs, one nitrogen) in . Benzodithiazines exhibit sulfonyl (SO₂) groups, which confer polarity and metabolic stability, whereas benzothiazoles prioritize compact lipophilic profiles for membrane penetration.
Table 1: Core Structure and Functional Group Comparison
Substituent Effects
- Chloro Groups : Present in both the target compound (7-Cl) and benzodithiazines (6-Cl). Chloro substituents enhance electrophilicity and binding to hydrophobic pockets in biological targets .
- Methoxy Groups: The target compound’s 4-OCH₃ and 3-OCH₃ groups improve solubility and steric bulk compared to the methyl (7-CH₃ in Compound 2) and cyano (7-CN in Compound 4) groups in benzodithiazines.
Physicochemical Properties
- Melting Points: Benzodithiazines in exhibit high decomposition points (252–286°C), attributed to SO₂-induced crystallinity. The target compound’s melting point is unreported but expected to be lower due to the flexible dimethylaminoethyl chain.
- Solubility : The hydrochloride salt of the target compound likely surpasses the neutral benzodithiazines in aqueous solubility, critical for drug delivery.
Research Implications
- Pharmacological Potential: Benzothiazoles are explored for kinase inhibition and antimicrobial activity. The dimethylaminoethyl group in the target compound may enable CNS penetration, unlike the polar benzodithiazines in .
- Catalytic Applications: The compound’s N,O-bidentate directing group contrasts with the target’s dimethylaminoethyl group, which may serve as a ligand in metal-assisted reactions .
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by recent research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 299.82 g/mol. The IUPAC name is N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound was tested for its efficacy in inhibiting cell growth in vitro, with results indicating significant activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 5.3 | Etoposide | 2.0 |
| HEK293 | 4.0 | - | - |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound demonstrated selective activity against the MCF-7 breast cancer cell line, suggesting potential for targeted cancer therapy .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity. Research indicates that it exhibits selective inhibition against Gram-positive bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Enterococcus faecalis | 8 | Selective |
| Escherichia coli | 32 | Moderate |
The minimum inhibitory concentration (MIC) values highlight the effectiveness of the compound against specific bacterial strains, with particularly low MIC values against Enterococcus faecalis, indicating strong antibacterial potential .
Antiviral Activity
The antiviral properties of this compound are also noteworthy. Preliminary studies have suggested that it may inhibit viral replication through mechanisms involving intracellular pathways.
Case Study: Anti-HBV Activity
A study investigated the anti-HBV (Hepatitis B virus) activity of related compounds within the same chemical family. While specific data on our compound is limited, derivatives have shown broad-spectrum antiviral effects against various viruses by enhancing intracellular levels of APOBEC3G, a known inhibitor of viral replication . This suggests that this compound may share similar mechanisms worth exploring further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
